Methyltris(methylethylketoxime)silane
Description
Contextualization of Oxime-Functionalized Silanes in Advanced Materials Science
Oxime-functionalized silanes are a significant class of compounds in advanced materials science, primarily due to their role in neutral-cure silicone systems. innospk.comsilanecouplingagent.com These silanes are integral components in the formulation of high-performance silicone sealants and adhesives. cfmats.comnih.gov The functionalization of silanes with oxime groups allows for a moisture-initiated condensation curing reaction that proceeds at ambient temperatures. uni-wuppertal.de This process is crucial for applications where heat cannot be applied. uni-wuppertal.de The use of oxime silanes like MOS allows manufacturers to create products with targeted properties, such as specific cure rates and adhesion characteristics for various substrates, including plastics, nylon, ceramics, and glass. cfmats.comhengdasilane.comsilanecouplingagent.com
The versatility of functionalized silanes extends beyond sealants. In materials science, organo-silanes are used to modify surfaces and synthesize hybrid materials. nih.govnih.gov For instance, they can be grafted onto mesoporous silicas to create functionalized materials for applications like heterogeneous catalysis. nih.gov The ability to introduce specific organic functionalities, such as oxime, amine, or vinyl groups, onto a silica (B1680970) framework opens up possibilities for creating advanced materials with tailored chemical and physical properties. nih.govresearchgate.net
Academic Significance and Identified Research Gaps in Silicone Crosslinking Chemistry
The crosslinking of silicone polymers is a cornerstone of silicone technology, transforming liquid polymers into solid, elastic materials. uni-wuppertal.de Methyltris(methylethylketoxime)silane is academically significant as it represents a key component in condensation cure systems, one of the major types of crosslinking reactions alongside addition and peroxide-initiated curing. uni-wuppertal.de Research in this area focuses on understanding and controlling the reaction kinetics and the final properties of the vulcanized rubber. uni-wuppertal.deresearchgate.net The choice of crosslinker, its concentration, and the catalyst can significantly influence the mechanical properties, such as tensile strength and elongation, of the final material. uni-wuppertal.deresearchgate.net
Evolution of Research Paradigms for Organosilicon Compounds and Their Reactivity
The field of organosilicon chemistry has evolved significantly since the first synthesis of an organosilicon compound, tetraethylsilane, in 1863. sbfchem.comsbfchem.com Early research in the 20th century by pioneers like Frederick Kipping laid the groundwork by synthesizing a wide array of organosilicon compounds and introducing the term "silicone". sbfchem.com The commercial production of silicones, discovered by James Franklin Hyde in 1940, revolutionized numerous industries. sbfchem.com
Early research paradigms were largely exploratory, focused on the synthesis of new compounds and the discovery of their unique properties like thermal stability and hydrophobicity. sbfchem.comsbfchem.com The modern era of organosilicon research has shifted towards more targeted and sophisticated goals. This includes the design of functional materials where organosilanes act as building blocks for complex architectures like silsesquioxanes or as surface modifiers for nanomaterials. nih.gov
A significant evolution is the integration of computational chemistry into the study of organosilicon reactivity. mdpi.com Quantum chemical computational studies now allow for the theoretical prediction of reaction pathways and the elucidation of reaction mechanisms with high accuracy, complementing experimental work. mdpi.com This approach helps researchers understand the fundamental differences in reactivity between silicon and carbon, guiding the synthesis of novel compounds. mdpi.com The current research paradigm is characterized by an interdisciplinary approach, moving from manual trial-and-error to a more predictive science at the intersection of automation, materials science, and artificial intelligence to design greener and more efficient chemical processes. nso-journal.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
22984-54-9 |
|---|---|
Molecular Formula |
C13H27N3O3Si |
Molecular Weight |
301.46 g/mol |
IUPAC Name |
(Z)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-methylsilyl]oxybutan-2-imine |
InChI |
InChI=1S/C13H27N3O3Si/c1-8-11(4)14-17-20(7,18-15-12(5)9-2)19-16-13(6)10-3/h8-10H2,1-7H3/b14-11-,15-12-,16-13- |
InChI Key |
OGZPYBBKQGPQNU-KHFPHUMUSA-N |
SMILES |
CCC(=NO[Si](C)(ON=C(C)CC)ON=C(C)CC)C |
Isomeric SMILES |
CC/C(=N\O[Si](O/N=C(\CC)/C)(O/N=C(\CC)/C)C)/C |
Canonical SMILES |
CCC(=NO[Si](C)(ON=C(C)CC)ON=C(C)CC)C |
Other CAS No. |
22984-54-9 |
physical_description |
Liquid Clear to straw-colored liquid with a mild odor; [Gelest MSDS] |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Methyltris Methylethylketoxime Silane
Precursor Chemistry and Fundamental Reaction Mechanisms in Silane (B1218182) Synthesis
The fundamental mechanism proceeds through the nucleophilic attack of the hydroxyl group of the 2-butanone (B6335102) oxime on the silicon atom of methyltrichlorosilane (B1216827). libretexts.org The silicon-carbon bond in methyltrichlorosilane is relatively stable, while the silicon-chlorine bonds are highly reactive towards nucleophiles. wikipedia.org The reaction results in the formation of a Si-O bond and the elimination of hydrogen chloride (HCl) as a byproduct for each substituted chlorine atom. wikipedia.orglibretexts.org The presence of a tertiary amine is often required to act as an acid scavenger, neutralizing the generated HCl and driving the reaction to completion. gelest.comgelest.com
The reaction can be represented as follows: CH₃SiCl₃ + 3 (CH₃)(C₂H₅)C=NOH → CH₃Si[ON=C(CH₃)(C₂H₅)]₃ + 3 HCl
The reaction is typically carried out in a solvent, and the temperature is controlled to manage the exothermic nature of the reaction. researchgate.netgoogle.com
Catalytic Systems in Methyltris(methylethylketoxime)silane Production: Advancements and Mechanistic Studies
While the primary reaction can proceed without a dedicated catalyst, the use of catalytic systems can enhance reaction rates and selectivity. The role of catalysts in the broader field of silane synthesis is well-documented, with both homogeneous and heterogeneous systems being explored.
Investigation of Homogeneous Catalysis in Oxime-Silane Synthesis
In the context of chlorosilane reactions with hydroxyl-containing compounds, tertiary amines are commonly employed. gelest.comgelest.com While their primary role is often cited as an acid scavenger for the liberated HCl, they can also act as homogeneous catalysts. mdpi.com The amine can activate the silane by forming a hypervalent silicon intermediate, making it more susceptible to nucleophilic attack by the oxime. lsu.edu The mechanism involves the formation of a complex between the tertiary amine and the chlorosilane, which then reacts with the oxime. acs.org The choice of amine and its concentration can influence the reaction kinetics and the final product distribution. mdpi.com
Exploration of Heterogeneous Catalysis and Surface Interactions in Synthesis
Heterogeneous catalysts offer advantages in terms of separation and reusability. In the broader context of silane synthesis and modification, various solid catalysts have been investigated. For instance, zeolites and other molecular sieves with controlled pore sizes and acidity have been used in the chlorination of silanes. libretexts.org While specific applications to oxime-silane synthesis are less documented, the principles of surface interactions can be applied. A solid support could potentially facilitate the reaction by adsorbing the reactants and orienting them for optimal interaction. For example, in the amination of lignin-derived compounds, heterogeneous zirconium-based catalysts have shown effectiveness. gelest.com Such catalysts could potentially be adapted for the synthesis of oximinosilanes.
Optimization Strategies for Reaction Yield, Purity, and Selectivity in Laboratory and Scalable Syntheses
Optimizing the synthesis of this compound is crucial for both laboratory-scale research and industrial production to maximize yield, ensure high purity, and maintain selectivity. Key parameters that are typically optimized include reaction temperature, reactant stoichiometry, reaction time, and the choice of solvent and acid scavenger.
A Chinese patent (CN102079753B) describes a continuous production method where the reaction temperature is controlled between 30-40 °C. google.com The molar ratio of the reactants is also a critical factor. An excess of the oxime may be used to ensure complete conversion of the methyltrichlorosilane. The reaction time needs to be sufficient for the reaction to go to completion, which can be monitored by techniques like gas chromatography. gelest.com
The choice of solvent can impact the solubility of reactants and byproducts, influencing the reaction rate and ease of purification. Industrial processes often utilize non-polar solvents. google.com The selection of the tertiary amine used as an acid scavenger is also important, as its basicity and steric properties can affect the reaction. mdpi.com
Table 1: Key Parameters for Optimization of this compound Synthesis
| Parameter | Typical Range/Value | Impact on Yield, Purity, and Selectivity |
| Reaction Temperature | 30 - 45 °C researchgate.net | Higher temperatures can increase reaction rate but may also lead to side reactions and reduced selectivity. |
| Reactant Molar Ratio (Oxime:Silane) | > 3:1 | An excess of oxime helps to drive the reaction to completion and minimize unreacted chlorosilane. |
| Reaction Time | Varies (monitored) | Insufficient time leads to incomplete conversion; excessive time may promote side reactions. |
| Solvent | Non-polar organic solvents | Affects solubility, reaction rate, and ease of product separation. |
| Acid Scavenger | Tertiary amines | Neutralizes HCl, drives the reaction forward, and can have a catalytic effect. |
Purification Techniques and Methodological Developments for Research-Grade this compound
Achieving high purity is essential for research-grade this compound. The primary impurities in the crude product include unreacted starting materials, the hydrochloride salt of the tertiary amine, and byproducts from side reactions.
A common industrial purification process involves several steps. google.com First, the crude product is separated from the precipitated amine hydrochloride salt by filtration. The filtrate, containing the desired product, solvent, and any unreacted oxime, is then subjected to distillation. google.com Fractional distillation under reduced pressure is a key technique for separating the high-boiling this compound from lower-boiling impurities and the solvent. libretexts.orgresearchgate.net
For achieving very high purity, as required for research applications, preparative chromatography techniques can be employed. sorbtech.cominterchim.com High-performance liquid chromatography (HPLC) or gas chromatography (GC) on a preparative scale can effectively separate the target compound from closely related impurities. gelest.comsorbtech.com The choice of the stationary and mobile phases is critical for achieving good separation. interchim.com For instance, reverse-phase HPLC is useful for separating polar compounds. sorbtech.com
Another technique that can be utilized is crystallization. illinois.edu While this compound is a liquid at room temperature, purification by crystallization may be possible at low temperatures or by forming a solid derivative that can be purified and then converted back to the desired product.
Table 2: Purification Methods for this compound
| Purification Technique | Principle | Application |
| Filtration | Separation of solid byproducts (amine hydrochloride) from the liquid product mixture. | Initial purification step in industrial processes. google.com |
| Fractional Distillation | Separation based on differences in boiling points of the components under reduced pressure. | Major purification step to remove solvent and lower-boiling impurities. google.comresearchgate.net |
| Preparative Chromatography (HPLC/GC) | Separation based on differential partitioning of components between a stationary and a mobile phase. | To achieve high purity for research-grade material by removing closely related impurities. sorbtech.cominterchim.com |
| Crystallization | Separation of a pure solid from a solution by inducing a phase change. | Potentially applicable for high-purity applications, possibly at low temperatures. illinois.edu |
Advanced Spectroscopic and Chromatographic Characterization Techniques for Methyltris Methylethylketoxime Silane Structure and Purity
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of molecules. escholarship.org For MOS, ¹H, ¹³C, and ²⁹Si NMR are particularly valuable.
¹H NMR spectroscopy provides information on the different types of protons present in the MOS molecule and their neighboring atoms. The spectrum would be expected to show distinct signals for the methyl group attached directly to the silicon atom, as well as the methyl and ethyl groups of the methylethylketoxime moieties. The integration of these signals allows for the quantitative determination of the relative number of protons in each environment, confirming the stoichiometry of the molecule. The chemical shifts and coupling patterns offer insights into the connectivity of the atoms. researchgate.netchemicalbook.com
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. researchgate.netresearchgate.net Each unique carbon atom in the MOS structure will produce a distinct signal, allowing for the verification of the presence of the methyl group on the silicon and the carbons within the methylethylketoxime ligands. The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Methyltris(methylethylketoxime)silane
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Si-CH₃ | 0.1 - 0.5 | -5 - 5 |
| N-O-C-CH₂-CH₃ | 2.0 - 2.5 (quartet) | 25 - 35 |
| N-O-C-CH₂-CH₃ | 1.0 - 1.5 (triplet) | 10 - 15 |
| C=N-C-CH₃ | 1.8 - 2.2 (singlet) | 15 - 25 |
Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.
²⁹Si NMR spectroscopy is uniquely suited for probing the environment of the silicon atom. huji.ac.ilwhiterose.ac.uk For MOS, a single resonance would be expected, confirming the presence of one type of silicon environment. The chemical shift of this signal provides information about the coordination of the silicon atom and the nature of the groups attached to it. unige.chresearchgate.netresearchgate.net For instance, the chemical shift can distinguish between a silicon atom bonded to three oxime groups and a methyl group versus a silicon atom in a siloxane (Si-O-Si) linkage, which would appear at a different chemical shift. bohrium.com This is crucial for detecting any hydrolysis and condensation side products.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. nih.govnsf.gov The FTIR spectrum of MOS will exhibit characteristic absorption bands that confirm its structure. gelest.comresearchgate.net
Key expected vibrational bands include:
Si-O-N stretching: This will appear in the fingerprint region, typically around 900-1000 cm⁻¹.
C=N stretching: A characteristic band for the oxime group, expected around 1640-1680 cm⁻¹.
Si-C stretching: Associated with the methyl group attached to the silicon atom, usually found around 750-850 cm⁻¹ and 1250-1270 cm⁻¹.
C-H stretching and bending: Bands corresponding to the aliphatic methyl and ethyl groups will be present in the regions of 2850-3000 cm⁻¹ and 1375-1470 cm⁻¹, respectively.
FTIR is also invaluable for monitoring the curing reaction of silicone sealants where MOS is used as a crosslinker. The disappearance of the Si-OH band (around 3200-3700 cm⁻¹) from the silanol-terminated polydimethylsiloxane (B3030410) and the potential changes in the Si-O-N region can be tracked to follow the progress of the crosslinking reaction. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. libretexts.org For MOS, MS can confirm the molecular weight and provide structural information through analysis of its fragmentation patterns. nih.govresearchgate.net The molecular ion peak [M]⁺ would correspond to the molecular weight of MOS.
Under electron ionization (EI), the molecule will fragment in a predictable manner. The fragmentation pathways can help to piece together the structure of the original molecule. Common fragmentation patterns for organosilicon compounds often involve the loss of alkyl or other organic groups. nist.govnist.gov For MOS, one would expect to see fragments corresponding to the loss of one, two, or all three methylethylketoxime groups, as well as the loss of the methyl group.
Table 2: Potential Fragments in the Mass Spectrum of this compound
| Fragment | Description |
| [M - CH₃]⁺ | Loss of a methyl group |
| [M - N(O)C(CH₃)(C₂H₅)]⁺ | Loss of a methylethylketoxime group |
| [M - 2(N(O)C(CH₃)(C₂H₅))]⁺ | Loss of two methylethylketoxime groups |
| [Si(CH₃)(N(O)C(CH₃)(C₂H₅))]⁺ | Silicon with one methyl and one oxime group |
Chromatographic Methods (e.g., GC, GC-MS, HPLC) for Purity Assessment, Isomer Separation, and Impurity Profiling
Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of MOS and identifying any impurities.
Gas Chromatography (GC): GC is a common technique for the analysis of volatile compounds like MOS. rsc.orgpsu.edu A GC analysis can provide a quantitative measure of the purity of a MOS sample. innospk.com The retention time of the main peak can be used to identify MOS, while the area of the peak corresponds to its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with MS provides a powerful tool for both separation and identification. dss.go.thnih.gov As the components of the sample are separated by the GC, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the confident identification of the main MOS peak as well as any impurity peaks. diva-portal.org
High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile silanes, HPLC can also be employed, particularly for less volatile impurities or for formulations containing MOS. sielc.com Different HPLC modes, such as reversed-phase or normal-phase, can be used depending on the specific separation required.
These chromatographic methods are crucial for detecting and quantifying impurities such as residual starting materials, by-products like methylethylketoxime (MEKO), or isomers of MOS.
X-ray Photoelectron Spectroscopy (XPS) and Other Surface-Sensitive Techniques for Thin Film and Interfacial Analysis
When MOS is used in applications such as coatings or sealants, its interaction with surfaces is critical. X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information about the top few nanometers of a material. mdpi.com
XPS can be used to analyze thin films of MOS or the interface between a silicone sealant and a substrate. diva-portal.orgresearchgate.netstrath.ac.uk By analyzing the core level spectra of elements like Si, C, N, and O, one can determine the chemical bonding states. For example, the Si 2p spectrum can distinguish between silicon in the MOS molecule and silicon in a silicon oxide substrate. The N 1s spectrum would confirm the presence of the oxime nitrogen. This information is vital for understanding adhesion mechanisms and the chemical nature of the cured sealant surface.
Reaction Kinetics and Mechanistic Investigations of Methyltris Methylethylketoxime Silane in Hydrolysis and Condensation Processes
Kinetics of Hydrolysis of Oxime-Functionalized Silanes under Varied Conditions
The hydrolysis of Methyltris(methylethylketoxime)silane involves the cleavage of the silicon-nitrogen bond by water, liberating methylethylketoxime (MEKO) and forming reactive silanol (B1196071) (Si-OH) groups. gelest.comgelest.com The rate of this reaction is critical as it dictates the skin formation time and curing speed of the formulated product. google.com The kinetics are highly sensitive to reaction conditions.
The rate of silane (B1218182) hydrolysis is significantly influenced by pH. researchgate.net The reaction is catalyzed by both acids and bases, exhibiting its lowest rate at a neutral pH of around 7. unm.edu
Acid Catalysis : Under acidic conditions (pH < 7), the hydrolysis reaction is accelerated. The mechanism involves the protonation of the oxygen or nitrogen atom of the oxime group, which makes it a better leaving group and facilitates the nucleophilic attack by water on the silicon center. gelest.comunm.edu For many silane surface treatments, acidic conditions (pH 3-4.5) are intentionally used to promote rapid hydrolysis. google.com
Base Catalysis : Under basic conditions (pH > 7), the hydrolysis rate also increases. The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electron-deficient silicon atom. unm.edu
Neutral Conditions : Near pH 7, the hydrolysis is generally slow. researchgate.net However, for MOS-based sealants, the reaction proceeds upon exposure to ambient humidity, often accelerated by catalysts.
Catalytic Species: In industrial applications, particularly in room-temperature-vulcanized (RTV) silicone sealants, catalysts are employed to control the curing rate. Organic tin compounds are common catalysts used in conjunction with MOS. researchgate.net Other catalytic systems can include rare earth metal salts, such as lanthanide triflates, which have been shown to be effective for silane hydrolysis under mild pH conditions, potentially avoiding unwanted side reactions. google.com The choice of catalyst can significantly modify the rate of hydrolysis. google.com Some formulations may also incorporate α-amine ketoximesilanes, which can possess self-catalytic properties for hydrolysis, potentially eliminating the need for external catalysts like organotin compounds. researchgate.net
Table 1: General Influence of pH on Silane Hydrolysis Rate
| pH Condition | Relative Hydrolysis Rate | Primary Catalytic Species |
| Acidic (< 7) | Fast | H⁺ (Hydronium Ion) |
| Neutral (~7) | Slow | Water (uncatalyzed) |
| Basic (> 7) | Fast | OH⁻ (Hydroxide Ion) |
This table illustrates the general trend for silane hydrolysis as described in sources. researchgate.netunm.edu
The choice of solvent can have a profound impact on the hydrolysis of silanes. researchgate.net While MOS is often used in solvent-free sealant formulations, understanding solvent effects is crucial for related applications or analytical studies. Generally, polar solvents like alcohols or acetone (B3395972) are used to achieve sufficient concentrations of the silane and water for an efficient hydrolysis process. google.com
The solvent can influence hydrolysis rates through several mechanisms:
Solubility : Solvents act as homogenizing agents, which is particularly important for hydrolyzing silanes with bulky organic groups that have low water solubility. unm.edu
Polarity and Hydrogen Bonding : The polarity of the solvent affects the stability of transition states. google.com In alcohol-water systems, the solvent can form hydrogen bonds with water molecules, influencing their reactivity. researchgate.net Studies on methyltriethoxysilane (MTES) have shown that hydrolysis rates differ significantly in various solvents like methanol, ethanol, and dimethylformamide, which is attributed to differences in hydrogen-bonding characteristics and "hydrophobic interactions". researchgate.net
Mechanistic Studies of Silanol Formation and Subsequent Condensation Reactions
The conversion of MOS to a stable silicone network is a two-stage process: hydrolysis followed by condensation. gelest.comscispace.com
Hydrolysis : The three methylethylketoxime groups on the MOS molecule are sequentially replaced by hydroxyl (-OH) groups in the presence of water. This stepwise reaction produces methylsilanetriol (B1219558) (MeSi(OH)₃) and three molecules of methylethylketoxime (MEKO). gelest.comscispace.com
MeSi(ON=C(CH₃)C₂H₅)₃ + 3H₂O → MeSi(OH)₃ + 3HON=C(CH₃)C₂H₅
Condensation : The newly formed, highly reactive silanol groups then condense with each other. gelest.com This process involves the elimination of a water molecule between two silanol groups to form a stable, strong siloxane (Si-O-Si) bond. This polycondensation reaction builds the cross-linked, three-dimensional polymer network that gives the cured material its final properties. researchgate.net
2 MeSi(OH)₃ → (OH)₂(Me)Si-O-Si(Me)(OH)₂ + H₂O
This condensation can continue, with remaining silanol groups reacting to form larger oligomers and eventually a fully cured polymer network. scispace.com
The primary reactive intermediate in the process is methylsilanetriol (MeSi(OH)₃). scispace.com However, monomeric silanetriols are generally unstable and have a short lifetime in typical solutions, as they are prone to rapid self-condensation. gelest.comscispace.com Studies on analogous systems have successfully identified methylsilanetriol and its dimeric condensation product, [(OH)₂(Me)SiOSi(Me)(OH)₂], using techniques like mass spectrometry. scispace.comresearchgate.net These low-molecular-weight oligomers, rich in silanol groups, are crucial intermediates that can persist in the system for some time, allowing for effective bonding and network formation. researchgate.net
The transition states depend on the catalytic conditions:
Acid-Catalyzed : The reaction is believed to proceed through a transition state where the oxime group is protonated, weakening the Si-O bond and making the silicon atom more susceptible to nucleophilic attack by a water molecule. gelest.comnih.gov
Base-Catalyzed/Neutral : Under basic or neutral conditions, the mechanism likely involves a nucleophilic attack by a hydroxide ion or water molecule on the silicon atom, forming a pentacoordinate silicon intermediate (a hypervalent silicon species). unm.edulsu.edu This intermediate then rearranges to expel the oxime anion.
Table 2: Key Species in the Hydrolysis and Condensation of this compound
| Species Type | Chemical Name | Formula | Role |
| Reactant | This compound | MeSi(ON=C(CH₃)C₂H₅)₃ | Initial crosslinker |
| Intermediate | Methylsilanetriol | MeSi(OH)₃ | Primary hydrolysis product; highly reactive |
| Intermediate | Methylsilanetriol Dimer | [(OH)₂(Me)SiOSi(Me)(OH)₂] | Early condensation product |
| By-product | Methylethylketoxime (MEKO) | HON=C(CH₃)C₂H₅ | Released during hydrolysis |
| Product | Polymethylsilsesquioxane Network | [MeSiO₃/₂]n | Final cross-linked polymer |
Based on the general mechanism of trifunctional silane hydrolysis and condensation. gelest.comscispace.com
The reactivity of silanes in hydrolysis reactions is governed by both electronic (inductive) and spatial (steric) effects of the substituents attached to the silicon atom. gelest.comunm.edu
Steric Effects : The size of the leaving group significantly impacts the hydrolysis rate. The methylethylketoxime group is considerably bulkier than smaller groups like methoxy (B1213986) (-OCH₃) or ethoxy (-OC₂H₅). gelest.com This steric hindrance can impede the approach of the nucleophile (water) to the silicon center, generally resulting in a slower hydrolysis rate compared to analogous methoxy or ethoxysilanes. gelest.com Research comparing different α-amine ketoximesilanes also demonstrated that the structure of the functional group has a significant impact on the kinetic constant rates of hydrolysis. researchgate.net
Investigation of Competitive Reaction Pathways and Side Reactions
The primary competitive reaction during the curing process is the self-condensation of silanol intermediates. gelest.comgelest.com While the desired pathway involves the condensation of silanols with hydroxyl groups on a substrate or at the ends of polymer chains (like α,ω-silanol polydimethylsiloxanes), the silanols can also react with each other. chemicalbook.comgelest.com
If self-condensation is too rapid, it can lead to the formation of small, condensed siloxane oligomers in the bulk of the sealant before adequate bonding to the substrate or polymer matrix has occurred. This can potentially compromise the adhesion and mechanical properties of the final cured material. The balance between the rate of hydrolysis and the rate of condensation is therefore crucial. gelest.com The goal in formulating a sealant is often to ensure the rate of hydrolysis is substantially greater than the rate of condensation beyond the solubility limit of the initial oligomers, maximizing the availability of reactive silanol species. gelest.comgelest.com
Another potential side reaction, particularly if the reaction is carried out in an alcohol solvent, is an exchange reaction between the oxime group and the alcohol. researchgate.net Furthermore, contact with certain materials, such as iron or electrophiles like ferric chloride, should be avoided as it can lead to violent reactions. gelest.com
Real-time Monitoring Techniques for Reaction Progress and Network Formation
The investigation of the reaction kinetics and mechanistic pathways of this compound (MOS) relies heavily on analytical techniques capable of monitoring the hydrolysis and condensation processes in real-time. Such techniques are essential for understanding the rate of reaction, the formation of intermediate species, and the ultimate development of the cross-linked polysiloxane network. The primary methods for these in-situ studies are spectroscopic, most notably Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.govscispace.com These non-invasive methods allow for the continuous tracking of chemical transformations as they occur within the reaction vessel.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful and widely used technique for monitoring the progress of silane hydrolysis and condensation. researchgate.net It operates by detecting the characteristic vibrations of chemical bonds. For oxime silanes, FTIR can track the key transformations by observing changes in specific regions of the infrared spectrum. A study on a related compound, α-(N,N-diethyl)aminomethyltri(methylethylketoxime)silane (DEMOS), demonstrated the utility of FTIR in following the hydrolysis by monitoring the decrease in Si-O-C stretching vibrations and the concurrent increase in bands corresponding to Si-O-Si and O-H groups. researchgate.net
For this compound, a real-time FTIR analysis would focus on several key spectral events:
Consumption of MOS: The disappearance of absorption bands characteristic of the Si-O-N=C moiety of the MOS molecule indicates its consumption during hydrolysis.
Formation of Silanols (Si-OH): The appearance of a broad absorption band, typically in the 3200-3700 cm⁻¹ range, is indicative of the O-H stretching in the newly formed silanol groups. scispace.com
Formation of Siloxane (Si-O-Si) Network: The development of a strong, broad absorption band between 1000 and 1100 cm⁻¹ signals the formation of Si-O-Si linkages, which form the backbone of the cured silicone network. researchgate.net
Release of Methylethylketoxime (MEKO): The increase in peaks associated with the free methylethylketoxime by-product can also be quantified.
By measuring the changes in the intensity of these characteristic peaks over time, kinetic data, such as reaction rates and reaction orders, can be determined. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly using ¹H, ¹³C, and ²⁹Si nuclei, offers highly detailed, quantitative insights into the complex series of reactions occurring during the hydrolysis and condensation of silanes. researchgate.netnih.govresearchgate.net Of these, ²⁹Si NMR is exceptionally informative as it can differentiate between the original silane and the various hydrolyzed and condensed silicon species that are formed. scispace.comresearchgate.net
A real-time ²⁹Si NMR investigation of MOS curing would track the evolution of different silicon environments, commonly designated as T-structures for trifunctional silanes:
T⁰: Represents the initial, unhydrolyzed MOS molecule.
T¹: Corresponds to MOS molecules where one oxime group has been hydrolyzed to a silanol (Si-OH) or has formed a siloxane bond (Si-O-Si).
T²: Denotes MOS molecules that have reacted at two of their functional sites.
T³: Signifies the fully reacted silicon centers that act as branching points in the three-dimensional network. scispace.com
Acquiring ²⁹Si NMR spectra at regular time intervals allows for the quantification of each of these species, providing a detailed map of the reaction progress and the kinetics of both the hydrolysis and condensation stages. scispace.comresearchgate.net Complementary information can be obtained from ¹H and ¹³C NMR, which can be used to monitor the concentration of the leaving methylethylketoxime group. researchgate.net
The following interactive table summarizes the silicon species that would be monitored during a ²⁹Si NMR study of MOS hydrolysis and condensation, with representative chemical shift ranges based on analogous methyl-substituted trifunctional silanes.
| Silicon Species Notation | Structural Description | Typical ²⁹Si NMR Chemical Shift Range (ppm) |
| T⁰ | This compound (unhydrolyzed) | Specific to the compound, but generally the least shielded. |
| T¹ | CH₃-Si(Ox)₂(OH) or CH₃-Si(Ox)₂(O-Si) | Approximately -45 to -55 |
| T² | CH₃-Si(Ox)(OH)₂ or CH₃-Si(Ox)(O-Si)₂ | Approximately -55 to -65 |
| T³ | CH₃-Si(OH)₃ or CH₃-Si(O-Si)₃ | Approximately -65 to -75 |
| Note: 'Ox' denotes the methylethylketoxime group. The chemical shift values are illustrative and are based on similar compounds like methyltriethoxysilane. scispace.com |
Complementary Analytical Methods
In addition to FTIR and NMR, other techniques can provide valuable data. Gas Chromatography-Mass Spectrometry (GC-MS) is often employed to identify and quantify the volatile organic compounds released during curing, such as the methylethylketoxime by-product. scispace.commostwiedzy.pl Furthermore, rheological analysis can be used to monitor the macroscopic changes in the material's properties in real-time, such as the increase in viscosity and the determination of the gel point, which signals the initial formation of a continuous network. This macroscopic data can be correlated with the microscopic information provided by spectroscopic techniques to build a comprehensive model of the curing process.
Interfacial Adhesion Science and Molecular Level Interaction Mechanisms
Research into the Molecular Interactions of Methyltris(methylethylketoxime)silane at Inorganic and Organic Interfaces
The molecular structure of this compound allows it to act as a molecular bridge, coupling dissimilar materials. dakenchem.comshinetsusilicones.com The molecule has two distinct types of reactive sites that facilitate its function at the interface between inorganic substrates and organic polymers.
Inorganic Interface Interaction : The silicon atom is bonded to three methylethylketoxime groups. These groups are hydrolyzable, meaning they can react with water. sisib.com In the presence of atmospheric moisture, these oxime groups are cleaved from the silicon atom, forming reactive silanol (B1196071) groups (Si-OH). chemicalbook.comsisib.com These silanol groups can then form stable, covalent condensation products with hydroxyl groups present on the surface of a wide range of inorganic materials, including glass, ceramics, and metals like aluminum, tin, and titanium. cfmats.comshinetsusilicones.comgelest.com
Organic Interface Interaction : The non-hydrolyzable methyl group attached to the silicon atom provides a degree of organic character. However, the primary mechanism for interaction with the organic phase (e.g., a polymer matrix) is through the formation of a crosslinked polysiloxane network at the interface. onlytrainings.com This silane (B1218182) is a key crosslinker for α,ω-silanol terminated polydimethylsiloxanes, where it reacts to build the silicone elastomer network. chemicalbook.com The organic polymer can then physically entangle with this silane network, a process that significantly enhances adhesion. onlytrainings.com
Elucidation of Adhesion Promotion Mechanisms via Silane Coupling
The enhancement of adhesion by this compound is not attributed to a single phenomenon but rather a combination of mechanisms occurring at the molecular level at the substrate-polymer interface. These mechanisms transform a weak boundary layer into a robust, water-resistant interphase that efficiently transfers stress between the two materials. specialchem.com
The primary adhesion mechanism is the formation of strong, durable chemical bonds at the interface. specialchem.com This process occurs in two principal steps:
Hydrolysis : The three methylethylketoxime groups on the silane molecule react with moisture present at the interface to form a reactive intermediate, methylsilanetriol (B1219558) (CH₃-Si(OH)₃), and releases methylethylketoxime as a byproduct. chemicalbook.comsisib.com
CH₃Si(N=C(CH₃)C₂H₅)₃ + 3H₂O → CH₃Si(OH)₃ + 3HON=C(CH₃)C₂H₅
Condensation : The newly formed silanol groups are highly reactive and can condense in two ways. They can react with hydroxyl groups (-OH) on the surface of an inorganic substrate to form covalent siloxane bonds (Si-O-Substrate), firmly anchoring the molecule to the inorganic material. sisib.comshinetsusilicones.com Simultaneously, they can self-condense with other silanol molecules to form a stable, crosslinked polysiloxane network (Si-O-Si) at the interface. shinetsusilicones.comonlytrainings.com This network provides a cohesive, water-resistant layer.
An Interpenetrating Polymer Network (IPN) is a material composed of two or more polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. wikipedia.org The formation of such a structure is a key mechanism for silane-based adhesion promotion. onlytrainings.com
The self-condensation of this compound at the interface results in a rigid, three-dimensional polysiloxane network. shinetsusilicones.comonlytrainings.com When an organic polymer or adhesive is applied over this primed surface, its polymer chains can diffuse into and become physically entangled within the siloxane network as the polymer cures or the solvent evaporates. onlytrainings.comrsc.org This physical interlocking creates a diffuse, high-strength interphase that mechanically couples the polymer matrix to the silane layer, which is itself covalently bonded to the substrate. onlytrainings.comspecialchem.com This IPN structure is particularly effective at dissipating stress and preventing delamination at the interface. specialchem.com
The performance of this compound as an adhesion promoter is highly dependent on the conditions of the substrate and the application process.
Surface Preparation : The substrate surface must be clean and possess a sufficient concentration of hydroxyl groups for the silane to bond with. The presence of moisture is essential for the initial hydrolysis step, but excessive water can lead to premature self-condensation of the silane in solution rather than at the surface. sisib.comresearchgate.net
Silane Application : Silanes like MTMOS are typically applied as a dilute primer solution (e.g., 0.5% to 5% in a solvent). sisib.comonlytrainings.com The thickness of the applied silane layer is critical. An overly thick layer can form a weak boundary layer of crosslinked silane oligomers, leading to cohesive failure within the silane layer itself. onlytrainings.com Conversely, a layer that is too thin may not provide enough reactive sites to achieve a durable bond and adequate water resistance. onlytrainings.com The choice of application method, either as a primer applied directly to the substrate or as an additive blended into the adhesive formulation, also impacts the migration of the silane to the interface and its ultimate effectiveness. sisib.com
Table 1: Summary of Adhesion Promotion Mechanisms
| Mechanism | Description | Key Factors |
|---|---|---|
| Chemical Bonding | Formation of covalent Si-O-Substrate bonds at the inorganic interface via hydrolysis and condensation reactions. sisib.comshinetsusilicones.com | Surface hydroxyl groups, presence of moisture. sisib.com |
| Interpenetrating Network (IPN) | The organic polymer matrix entangles with the crosslinked polysiloxane network formed by the silane at the interface. onlytrainings.comwikipedia.org | Polymer-silane compatibility, cure profile. specialchem.com |
Spectroscopic and Microscopic Studies of Interfacial Layer Formation and Morphology
The investigation of the nanometer-scale interfacial layer formed by silane coupling agents relies on advanced surface-sensitive analytical techniques. While specific studies solely on this compound are not broadly published, the methods used for analogous silane systems are well-established for characterizing the interface.
X-ray Photoelectron Spectroscopy (XPS) : This technique is used to determine the elemental composition and chemical bonding states at the surface. researchgate.net It can quantify the surface coverage of the silane on the substrate and confirm the formation of Si-O-substrate bonds by analyzing shifts in the binding energies of Si, O, and substrate atoms. researchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR) : FTIR, particularly in attenuated total reflectance (ATR) mode, is employed to monitor the chemical reactions at the interface. It can track the disappearance of the oxime-related peaks and the appearance of broad Si-OH bands during hydrolysis, as well as the formation of Si-O-Si and Si-O-substrate linkages during condensation. mdpi.com
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) : These microscopy techniques are used to visualize the morphology and topography of the treated surface. mdpi.com SEM can provide high-resolution images of the interfacial region in cross-section, while AFM can map the surface roughness and phase distribution of the silane film, revealing details about the homogeneity of the applied layer.
Theoretical and Computational Approaches to Model Silane Adsorption and Orientation at Interfaces
Computational modeling provides molecular-level insights that complement experimental findings. Molecular Dynamics (MD) simulations are a powerful tool for studying the complex interactions at the silane-modified interface. researchgate.net
These simulations can model the adsorption process of individual this compound molecules onto various inorganic surfaces. Researchers can investigate the preferred orientation of the molecules, the dynamics of the hydrolysis and condensation reactions, and the interaction energy between the silane layer and different polymer matrices. researchgate.net By calculating parameters such as the work of adhesion, these models can help predict the compatibility and adhesive strength of a given silane-polymer system, guiding the design of new materials with optimized interfacial properties. researchgate.net
Table 2: Analytical Techniques for Interfacial Characterization
| Technique | Information Provided |
|---|---|
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bond confirmation, surface coverage. researchgate.net |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Monitoring of hydrolysis and condensation reactions, identification of functional groups. mdpi.com |
| Scanning Electron Microscopy (SEM) | Visualization of interfacial morphology and layer thickness. mdpi.com |
| Atomic Force Microscopy (AFM) | Mapping of surface topography and phase domains of the silane layer. |
| Molecular Dynamics (MD) Simulations | Modeling of molecular adsorption, orientation, and interfacial energies. researchgate.net |
Crosslinking Chemistry and Network Formation in Polymer Systems Research
Methyltris(methylethylketoxime)silane as a Crosslinking Agent in Silicone Elastomer Research
This compound, also known as MOS or MTKS, is a key organosilane compound utilized primarily as a neutral crosslinking agent in the formulation of Room Temperature Vulcanized (RTV) silicone elastomers and sealants. hengdasilane.comcfmats.comsilverfernchemical.com Its principal function is to facilitate the curing process, transforming liquid silicone polymers into a stable, three-dimensional elastomeric network. The crosslinking mechanism involves the hydrolysis of the methylethylketoxime groups in the presence of atmospheric moisture. sinosil.comchemicalbook.compowerchemical.com This reaction releases 2-butanone (B6335102) oxime and forms reactive silanol (B1196071) intermediates, which then undergo condensation reactions with the terminal hydroxyl groups (silanols) of α,ω-silanol polydimethylsiloxanes. sinosil.comchemicalbook.com This process results in the formation of a durable siloxane (Si-O-Si) network, which gives the final material its elastomeric properties.
In research, this compound is often used as a benchmark or the primary crosslinker when developing new silicone formulations. chemicalbook.comrsc.orgrsc.org It can be used as the sole crosslinking agent or in combination with other oximino silanes, such as Vinyltris(methylethylketoxime)silane (VOS), to tailor specific properties of the resulting elastomer. cfmats.comchemicalbook.compowerchemical.com These targeted properties can include the cure rate, adhesion to various substrates, and the final mechanical characteristics of the sealant. chemicalbook.compowerchemical.com Its versatility makes it suitable for applications requiring strong and durable bonding to materials like plastic, nylon, ceramics, and glass. hengdasilane.comcfmats.com
A study comparing a novel polymethyl(ketoxime)siloxane (PMKS) crosslinker with the traditional this compound (MTKS) highlighted the role of the crosslinker in the final properties of RTV silicone rubbers. rsc.orgrsc.org While the novel crosslinker showed enhancements in thermal stability and mechanical properties, the study reaffirmed the fundamental crosslinking function of MTKS in forming the siloxane network through hydrolytic condensation. rsc.orgrsc.org
Formation and Evolution of Siloxane Networks in Polymer Matrices
The transformation from a liquid polymer to a solid elastomer is governed by the formation and evolution of a siloxane network within the polymer matrix. sinosil.comrsc.org When this compound is introduced into a system containing hydroxyl-terminated polydimethylsiloxane (B3030410) (HPDMS), it initiates a moisture-curing process. chemicalbook.comrsc.org The initial step is the hydrolysis of the Si-N bonds in the silane (B1218182), triggered by ambient humidity. This produces silanol-functional intermediates and releases methyl ethyl ketoxime. These silanols are highly reactive and subsequently condense with the hydroxyl end-groups of the HPDMS chains. rsc.org This condensation reaction creates the Si-O-Si linkages that form the backbone of the crosslinked network, effectively connecting the linear polymer chains into a three-dimensional structure. researchgate.net The mechanical properties of silicone elastomers are fundamentally determined by the structure of this network. dtu.dk
Kinetics of Crosslink Density Development
The kinetics of crosslink density development in silicone systems cured with agents like this compound are significantly influenced by reaction conditions. For neutral-cure RTV systems that rely on atmospheric moisture, the curing process often exhibits diffusion-controlled kinetics. researchgate.net The reaction begins at the surface exposed to air and progresses inward as moisture diffuses into the material. researchgate.net
Research on similar RTV systems shows that the thickness of the cured layer is initially proportional to the square root of time, a characteristic of a diffusion-limited process. researchgate.net This leads to a gradient in the crosslink density, with the outer regions that cure first typically exhibiting a higher density of crosslinks compared to the inner regions. researchgate.net This is attributed to the migration of the low molecular weight crosslinking agent to the reaction front in the initial stages, leading to a higher concentration at the surface. researchgate.net
Table 1: Factors Influencing Crosslink Density Development
| Factor | Influence | Research Finding | Citation |
|---|---|---|---|
| Crosslinker Concentration | Directly proportional to crosslink density. | The average crosslink density increases as the loading of the crosslinker goes up. | rsc.org |
| Cure Time | Non-linear development, diffusion-controlled. | The thickness of the cured layer is initially proportional to the square root of time. | researchgate.net |
| Spatial Position | A gradient exists from surface to interior. | Swelling tests show that the crosslink density is greater in the outer regions of the cured sample. | researchgate.net |
| Temperature | Affects the rate of reaction. | An increase in vulcanization temperature leads to a shorter crosslinking time. | researchgate.net |
Morphology of the Crosslinked Polymer Network
The morphology of the siloxane network dictates the macroscopic properties of the final elastomer. The structure is not always homogenous. The use of this compound as a crosslinker leads to what is known as a chemically crosslinked network, formed by covalent bonds. dtu.dk However, variations in local concentrations of the crosslinker and the kinetics of the curing process can lead to morphological heterogeneities.
Impact of Reaction Conditions (Temperature, Humidity, Catalysis) on Crosslinking Efficiency and Polymer Architecture
The efficiency of the crosslinking process and the final architecture of the polymer network are highly sensitive to reaction conditions.
Temperature: Temperature affects the rates of both the hydrolysis and condensation reactions. An increase in temperature generally accelerates the crosslinking process, leading to shorter cure times. researchgate.net However, temperature can also influence the mobility of the polymer chains and crosslinker molecules, potentially altering the final network architecture.
Catalysis: The crosslinking reaction is often catalyzed to achieve a practical cure rate. Organotin compounds, such as dibutyltin (B87310) dilaurate, are commonly used as catalysts in these systems. rsc.org The catalyst accelerates the condensation reaction between the silanol groups on the hydrolyzed crosslinker and the polymer chain ends, significantly impacting the crosslinking efficiency. The choice and concentration of the catalyst are critical for controlling the working time and final properties of the silicone elastomer.
Table 2: Influence of Reaction Conditions on Crosslinking
| Condition | Effect on Crosslinking | Implication for Polymer Architecture | Citation |
|---|---|---|---|
| Humidity | Initiates hydrolysis; rate is humidity-dependent. | Affects the cure-through rate and potential for surface-interior heterogeneity. | cfmats.comsinosil.comchemicalbook.com |
| Temperature | Increases reaction rates, shortening cure time. | Can influence chain mobility and the final arrangement of crosslinks. | researchgate.net |
Investigation of Post-Curing Processes and Their Influence on Network Structure
Post-curing involves subjecting the silicone elastomer to elevated temperatures for a period after the initial room-temperature cure is complete. This process can have a significant influence on the final network structure and properties of the material. researchgate.net
Research has shown that for some silicone elastomers, post-curing results in a measurable increase in properties like Young's modulus. researchgate.net This stiffening of the material is a direct consequence of the formation of additional crosslinks, which further restricts the mobility of the polymer chains. The effect of post-curing tends to be more pronounced at higher aging temperatures, indicating that it is a thermally activated process. researchgate.net Therefore, post-curing can be a deliberate manufacturing step to enhance and stabilize the mechanical properties of silicone elastomers crosslinked with agents like this compound.
Advanced Research Applications of Methyltris Methylethylketoxime Silane in Functional Materials
Research into Its Role in Silicone Sealants and Adhesives Formulations: Mechanistic Insights
Methyltris(methylethylketoxime)silane (MOS) is a principal crosslinking agent used in the formulation of neutral-cure, room-temperature vulcanizing (RTV-1) silicone sealants and adhesives. sinosil.comhengdasilane.comcfmats.com Its primary function is to crosslink α,ω-silanol polydimethylsiloxanes upon exposure to atmospheric moisture, transforming a liquid or paste-like polymer into a durable, elastic solid. sinosil.cominnospk.com
The curing process involves a two-step mechanism:
Hydrolysis: The three methylethylketoxime groups attached to the silicon atom are hydrolyzable. In the presence of atmospheric water, these groups react to form silanol (B1196071) (Si-OH) groups and release methylethylketoxime (MEKO) as a byproduct. innospk.comulprospector.com
Condensation: The newly formed, highly reactive silanol groups on the crosslinker molecule then undergo a condensation reaction with the terminal hydroxyl groups of the silicone polymers (α,ω-silanol polydimethylsiloxanes). This process forms stable siloxane bonds (Si-O-Si), creating a three-dimensional crosslinked network.
A key advantage of using MOS is the neutral character of its MEKO byproduct. innospk.com Unlike acetoxy systems that release corrosive acetic acid or amine systems that release alkaline compounds, the neutral MEKO does not damage sensitive substrates such as metals or marble. innospk.com
Research has shown that the properties of the final sealant can be precisely controlled by using MOS either as the sole crosslinker or in combination with other oxime silanes. sinosil.comchemicalbook.compowerchemical.com This allows formulators to tailor critical performance characteristics such as the cure rate, adhesion to various substrates, and the mechanical properties (e.g., tensile strength and elasticity) of the cured sealant. chemicalbook.compowerchemical.com
| Mechanistic Step | Reactants | Products | Significance |
| Hydrolysis | This compound, Water (atmospheric moisture) | Silanetriol intermediate, Methylethylketoxime (MEKO) | Activation of the crosslinker; release of a non-corrosive byproduct. innospk.comulprospector.com |
| Condensation | Silanetriol intermediate, Silanol-terminated silicone polymer | Crosslinked silicone polymer network, Water | Formation of a stable, durable, and elastic three-dimensional siloxane network. |
Integration in High-Performance Coatings Research: Interfacial Engineering
In the field of high-performance coatings, organofunctional silanes like this compound are investigated for their role in interfacial engineering, where they function as adhesion promoters or coupling agents. onlytrainings.comspecialchem.com They are essential for creating durable chemical bonds between organic coating resins and inorganic substrates like glass, ceramics, and metals, which are often challenging to coat. evonik.comdakenchem.com
The mechanism of adhesion promotion relies on the dual functionality of the silane (B1218182) molecule. onlytrainings.comdakenchem.com
The hydrolyzable methylethylketoxime groups react with moisture or surface hydroxyl groups on the inorganic substrate to form covalent siloxane bonds (Substrate-O-Si). This creates a strong, permanent link to the substrate surface.
The non-hydrolyzable organic methyl group at the other end of the molecule provides compatibility and entanglement with the organic polymer matrix of the coating.
| Application Method | Description | Advantages | Considerations |
| Primer | The silane is diluted (0.5-5%) in a solvent and applied directly to the clean substrate before the coating is applied. sisib.com | Highly efficient for adhesion as the silane is concentrated at the interface; minimal impact on coating formulation stability. sisib.com | Requires an additional application step; the primer must be fully dried before coating. sisib.com |
| Integral Additive | The silane is blended directly into the liquid coating formulation before application. evonik.comsisib.com | Simplifies the application to a single step; can also contribute to crosslinking within the coating matrix. sisib.com | The silane must be stable within the coating formulation without causing premature reactions or instability during storage. evonik.com |
Application in Encapsulation Technologies for Electronic Components: Molecular Design Considerations
The encapsulation of sensitive electronic components requires materials that provide robust protection from moisture, temperature fluctuations, and mechanical stress. This compound is utilized as a crosslinker in silicone-based encapsulants and conformal coatings due to several key molecular design considerations that make it highly suitable for this application. cymitquimica.com
The most critical factor is its neutral cure chemistry. innospk.com The release of the non-corrosive byproduct, methylethylketoxime, ensures that the silane will not damage or degrade delicate electronic circuits, metallic leads, or sensitive semiconductor materials during the curing process.
Furthermore, its function as a crosslinker allows for the formation of a stable and hydrophobic silicone network. This cured matrix acts as an effective barrier against moisture ingress, a primary cause of short circuits and component failure in electronics. The silane also promotes strong adhesion to a wide array of materials used in electronic assemblies, including plastics, ceramics, and glass, ensuring a complete and gap-free seal. cfmats.com The resulting encapsulant provides excellent dielectric properties, thermal stability, and flexibility to absorb thermomechanical stresses.
| Molecular Design Feature | Function | Benefit for Electronic Encapsulation | | :--- | :--- | :--- | :--- | | Tris(methylethylketoxime) Functional Groups | Moisture-activated crosslinking | Forms a durable, protective silicone network upon curing at ambient conditions. sinosil.com | | Neutral Cure Byproduct (MEKO) | Non-corrosive nature | Prevents chemical damage to sensitive electronic components, circuits, and metallic parts. innospk.com | | Siloxane Backbone Formation | Creates a stable, hydrophobic matrix | Provides an excellent barrier against moisture and enhances dielectric properties. | | Organofunctional Nature | Adhesion Promotion | Ensures a strong, lasting bond to diverse electronic substrates like ceramics, plastics, and glass. hengdasilane.comcfmats.com |
Development of Novel Hybrid Organic-Inorganic Materials Utilizing this compound
This compound serves as a valuable building block in the synthesis of advanced organic-inorganic hybrid materials. mdpi.com These materials are designed to combine the advantages of both organic components (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability) within a single, synergistic composite. shinetsusilicones.com
The synthesis of these hybrids often employs a sol-gel process. The hydrolyzable methylethylketoxime groups of the silane can undergo hydrolysis and co-condensation with other metallic or semi-metallic alkoxides, such as tetraethoxysilane (TEOS), or self-condense. This reaction forms a rigid, three-dimensional inorganic siloxane (Si-O-Si) network. mdpi.com
Crucially, the organic methyl group attached to the silicon atom is incorporated directly into this inorganic framework as a pendant group. This allows for the precise tuning of the final material's properties. The presence of the methyl group can impart hydrophobicity, improve compatibility with organic polymers for creating nanocomposites, and modify the mechanical properties of the resulting hybrid material. By controlling the ratio of organic to inorganic components, researchers can design materials with tailored thermal stability, mechanical strength, optical properties, and surface characteristics for a wide range of applications.
| Component | Role in Hybrid Material | Resulting Property |
| This compound | Hybrid Precursor / Network Former | Introduces organic functionality into an inorganic backbone. |
| Hydrolyzable Ketoxime Groups | Inorganic Network Formation (via Sol-Gel) | Creates a stable, rigid siloxane (Si-O-Si) framework. mdpi.com |
| Organic Methyl Group | Integrated Organic Moiety | Imparts hydrophobicity, flexibility, and compatibility with other polymers. |
| Other Precursors (e.g., TEOS) | Co-reactant / Inorganic Source | Modifies the density and rigidity of the inorganic network. mdpi.com |
Theoretical and Computational Chemistry Studies of Methyltris Methylethylketoxime Silane
Quantum Chemical Calculations of Molecular Structure, Electronic Properties, and Reactivity
Quantum chemical calculations are fundamental for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various molecular characteristics. For Methyltris(methylethylketoxime)silane, with its central silicon atom bonded to a methyl group and three methylethylketoxime groups, these calculations can elucidate its three-dimensional structure, bond properties, and electronic distribution.
The molecular structure of MOS is characterized by a tetrahedral silicon core. The Si-C bond with the methyl group is stable, while the three Si-O-N linkages are the primary sites of reactivity. Quantum calculations, such as those performed on other silicon compounds, can precisely determine bond lengths, bond angles, and dihedral angles, providing an optimized molecular geometry.
Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its susceptibility to electronic excitation. For MOS, the lone pairs on the oxygen and nitrogen atoms are expected to contribute significantly to the HOMO, while the LUMO is likely centered on the silicon atom, making it the primary electrophilic site for nucleophilic attack, which is the first step in its hydrolysis reaction. This analysis helps explain its function as a crosslinking agent that reacts with moisture. chemicalbook.com
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| Si-O Bond Length | ~1.65 Å | Indicates the length of the hydrolyzable bond. |
| Si-C Bond Length | ~1.87 Å | Indicates the length of the stable, non-hydrolyzable bond. |
| O-Si-O Bond Angle | ~109° | Reflects the tetrahedral geometry around the silicon atom. |
| HOMO-LUMO Energy Gap | 5-7 eV | A larger gap suggests higher kinetic stability. |
| Partial Charge on Si | Positive | Confirms the electrophilic nature of the silicon atom, making it susceptible to nucleophilic attack by water. |
Molecular Dynamics Simulations of Hydrolysis, Condensation, and Crosslinking Processes
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a virtual window into complex processes like hydrolysis, condensation, and polymerization. For MOS, which functions as a crosslinker for room-temperature-vulcanized (RTV) silicone rubbers, these simulations are invaluable for understanding the curing mechanism. hengdasilane.comcfmats.com The process is initiated by the hydrolysis of the silane's three methylethylketoxime groups in the presence of atmospheric moisture. gelest.com
MD simulations of analogous alkoxysilanes show that this hydrolysis proceeds stepwise to form silanol (B1196071) (Si-OH) groups, releasing methylethylketoxime as a byproduct. acs.orgresearchgate.net
Hydrolysis: R-Si(ON=C(CH₃)C₂H₅)₃ + 3H₂O → R-Si(OH)₃ + 3HON=C(CH₃)C₂H₅
The resulting intermediate, methylsilanetriol (B1219558) (CH₃-Si(OH)₃), is highly reactive. Subsequent condensation reactions between silanol groups, either with each other or with hydroxyl-terminated polymers (like α,ω-silanol polydimethylsiloxanes), lead to the formation of stable siloxane (Si-O-Si) bonds. chemicalbook.comresearchgate.net This condensation process builds a three-dimensional crosslinked network, which is responsible for the final properties of the cured silicone sealant or rubber. MD simulations can track the formation of these Si-O-Si linkages over time, revealing the kinetics of the crosslinking process and the structure of the resulting polymer network. kpi.ua
| Simulation Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | ReaxFF, CVFF, COMPASS | Describes the interatomic potentials, allowing for bond formation and breaking (ReaxFF) or analyzing condensed-phase properties (CVFF, COMPASS). acs.orgmdpi.com |
| System Composition | Silane, Water, Polymer Chains, Catalyst | Models the complete reactive system for curing. |
| Temperature | 298 K - 323 K (25 °C - 50 °C) | Simulates ambient or slightly elevated temperatures relevant to curing conditions. mdpi.com |
| Time Step | 0.5 - 1.0 fs | Determines the time resolution of the simulation. |
| Simulation Length | Several nanoseconds (ns) | Allows sufficient time for hydrolysis and initial condensation events to occur. |
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a class of quantum mechanics methods used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the energetics of chemical reactions, including reaction pathways and the structures of transition states. For MOS, DFT can be applied to dissect the hydrolysis and condensation reactions at a fundamental level.
DFT studies on similar silane systems have shown that the hydrolysis of the Si-O bond and the subsequent condensation of silanols are the key reaction steps. nih.govresearchgate.net DFT calculations can determine the activation energy barriers for these steps. The hydrolysis of the first oxime group is typically initiated by the nucleophilic attack of a water molecule on the silicon atom, often assisted by another water molecule or a catalyst acting as a proton shuttle. DFT can model the geometry of the five-coordinate silicon transition state.
Similarly, DFT is used to study the condensation pathway, where two silanol groups react to form a siloxane bond and a water molecule. Calculations can compare the energy barriers for condensation between two silane monomers versus condensation onto a polymer chain or a hydroxylated surface. researchgate.net These theoretical insights are crucial for understanding the reaction kinetics and the factors that influence the cure rate of MOS-based formulations, such as pH and the presence of catalysts. chemicalbook.comkpi.ua
| Reaction Step | System Studied | Calculated Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| Silane Hydrolysis | Alkoxysilane in water | ~60-80 | Illustrative of typical energy barriers |
| Silanol Condensation (Self-condensation) | Silanols in solution | ~90-110 | Illustrative of typical energy barriers |
| Grafting to Hydroxylated Surface | Silanol with SiO₂ surface | ~40-70 | researchgate.net |
Computational Modeling of Interfacial Interactions and Adsorption Phenomena
This compound is used not only as a crosslinker but also as an adhesion promoter or coupling agent to enhance the bond between organic polymers and inorganic substrates like glass, ceramics, and metals. hengdasilane.comcfmats.com Computational modeling, especially MD simulations, is a powerful technique to explore the interactions at these organic-inorganic interfaces.
Simulations can model the adsorption of MOS molecules onto a hydroxylated inorganic surface (e.g., silica (B1680970), SiO₂). nih.govmdpi.com The process typically involves:
Physisorption: The silane molecule initially adsorbs onto the surface via weaker van der Waals forces and hydrogen bonds between the silane's oxime groups and the surface's hydroxyl (-OH) groups. capes.gov.br
Hydrolysis and Chemisorption: In the presence of surface-bound water, the silane hydrolyzes. The resulting silanol groups then form strong, durable covalent Si-O-Substrate bonds with the surface hydroxyls. mdpi.comresearchgate.net
Interphase Formation: Subsequent silane molecules can condense with these grafted molecules, forming a crosslinked siloxane network layer at the interface, which can interpenetrate with the bulk polymer matrix.
| Calculated Property | Description | Significance |
|---|---|---|
| Interaction Energy | The energy released when the silane/polymer and the substrate are brought together. Calculated for van der Waals and electrostatic components. | A large negative value indicates strong adhesion at the interface. mdpi.comproquest.com |
| Radial Distribution Function (RDF) | Describes how the density of atoms varies as a function of distance from a reference atom. | Used to identify the formation of hydrogen bonds and covalent bonds between the silane and the surface. mdpi.com |
| Mean Squared Displacement (MSD) | Measures the average distance a molecule or atom travels over time. | Indicates the mobility of silane molecules at the interface and can help assess the stability of the adsorbed layer. mdpi.com |
| Interfacial Bond Strength | Calculated via simulated pull-out or shear tests on the composite model. | Provides a theoretical prediction of the mechanical performance of the interface. researchgate.net |
Structure Reactivity Relationships and Design Principles for Oxime Silane Derivatives
Correlating Molecular Structure of Methyltris(methylethylketoxime)silane and its Analogs with Reactivity Profiles
The reactivity of this compound and its analogs is primarily governed by the nature of the organic substituent attached to the silicon atom and the number of oxime groups. MOS is a trifunctional oxime silane (B1218182), meaning it has three reactive methylethylketoxime (MEKO) groups attached to a central silicon atom, which also bears a methyl group. nih.gov The hydrolysis of these MEKO groups is the initial step in the curing process of silicone sealants. andisil.com
The general reactivity trend for common oxime silanes used in sealant formulations is as follows: Tetra(methylethylketoxime)silane (TOS) > Vinyltris(methylethylketoxime)silane (VOS) > this compound (MOS). siwinsilicone.com This indicates that MOS is the least reactive among these three. The higher reactivity of TOS can be attributed to it being a tetrafunctional silane, offering more sites for hydrolysis. nih.gov The vinyl group in VOS is more electron-withdrawing than the methyl group in MOS, which can influence the reactivity of the silicon center.
| Compound Name | Abbreviation | Structure | Relative Reactivity |
|---|---|---|---|
| Tetra(methylethylketoxime)silane | TOS | Si(ON=C(CH₃)C₂H₅)₄ | High |
| Vinyltris(methylethylketoxime)silane | VOS | CH₂=CHSi(ON=C(CH₃)C₂H₅)₃ | Medium |
| This compound | MOS | CH₃Si(ON=C(CH₃)C₂H₅)₃ | Low siwinsilicone.com |
Influence of Substituent Effects on Hydrolysis and Condensation Rates
The hydrolysis and subsequent condensation of oxime-silanes are fundamental to the formation of a crosslinked silicone network. The rate of these reactions is significantly influenced by the electronic and steric effects of the substituents on the silicon atom.
The hydrolysis of this compound involves the stepwise replacement of the methylethylketoxime groups with hydroxyl groups upon exposure to atmospheric moisture, releasing methylethylketoxime (MEKO) as a byproduct. andisil.comspecialchem.comulprospector.com This reaction is catalyzed by tin compounds in many sealant formulations. andisil.com The resulting unstable silanols, such as methylsilanetriol (B1219558), are prone to condensation reactions, where they combine to form siloxane (Si-O-Si) bonds and eliminate water, ultimately leading to a stable, crosslinked polymer network. scispace.com
The methyl group in MOS, being electron-donating, influences the electron density at the silicon center. This can affect the rate of nucleophilic attack by water during hydrolysis. The study of analogous methyltriethoxysilane systems shows that the hydrolysis proceeds in a stepwise manner, forming silanols, silanediols, and silanetriols, which then undergo condensation. scispace.comresearchgate.net While the specific kinetics for MOS are complex, the general principles of substituent effects on alkoxysilane hydrolysis suggest that electron-donating groups can modulate the reaction rates.
The condensation rate is also affected by the nature of the substituents. The steric bulk of the methylethylketoxime groups and the methyl group can influence the accessibility of the reactive sites for the formation of siloxane bridges.
Rational Design Principles for Tailoring Specific Material Properties through Silane Modification
A key strategy in formulating high-performance materials is the rational design of the crosslinking system. In the context of oxime-silane based silicone sealants, this is often achieved by blending different silane crosslinkers to achieve a balance of desired properties such as cure rate, adhesion, and mechanical strength. sinosil.comchemicalbook.com
This compound is frequently used as the primary crosslinker in neutral cure silicone sealant formulations. sinosil.comchemicalbook.com However, to fine-tune the properties of the sealant, MOS is often combined with other oxime silanes like VOS or TOS. cfmats.com For example, blending MOS with the more reactive VOS allows for precise control over the skin-over time and curing rate of the sealant. siwinsilicone.com
The choice of the non-hydrolyzable organic group is another critical design parameter. While the methyl group in MOS provides a good balance of properties, replacing it with a vinyl group (as in VOS) can introduce the possibility of other curing chemistries, such as those involving radical polymerization, which can lead to materials with enhanced mechanical properties. The use of phenyl-substituted silanes can improve the thermal stability and tear resistance of the cured silicone. sinosil.com
The ability to act as a coupling agent is another important aspect of silane design. Silanes can enhance the adhesion between organic polymers and inorganic substrates like glass and ceramics, leading to more durable and robust products. cfmats.com3ncomposites.com
| Modification Strategy | Silane Example(s) | Effect on Material Properties |
|---|---|---|
| Blending crosslinkers | MOS/VOS blends cfmats.com | Control over cure rate and skin-over time siwinsilicone.com |
| Varying the non-hydrolyzable group | Phenyltris(methylethylketoxime)silane sinosil.com | Improved tear and heat resistance sinosil.com |
| Increasing functionality | Tetra(methylethylketoxime)silane | Increased crosslink density |
| Use as a coupling agent | This compound | Enhanced adhesion to inorganic substrates cfmats.com3ncomposites.com |
Exploration of this compound Derivatives for Enhanced Performance in Targeted Research Areas
Research into derivatives of this compound is driven by the demand for materials with superior performance in specific applications. A significant area of exploration is the development of blends of MOS with other functional oxime silanes to create advanced sealant formulations.
The combination of MOS with Vinyltris(methylethylketoxime)silane (VOS) is a well-established approach to improve the mechanical and chemical properties of silicone sealants. cfmats.com The vinyl group in VOS not only influences the curing rate but can also be utilized for subsequent crosslinking reactions, potentially leading to a more robust and resilient silicone network.
Furthermore, blends of MOS with Tetra(methylethylketoxime)silane (TOS) are also employed. sinosil.com The higher functionality of TOS allows for a greater degree of crosslinking, which can result in a harder, more rigid final product. By carefully controlling the ratio of MOS to TOS, formulators can tailor the modulus and hardness of the sealant to meet the requirements of a specific application.
The development of low-MEKO or no-MEKO releasing crosslinkers is another important research direction, driven by regulatory pressures. siwinsilicone.com This involves exploring alternative oxime groups, such as those derived from methyl isobutyl ketoxime (MIBKO) or 2-pentanone oxime (MPKO), as well as entirely new curing chemistries. siwinsilicone.com
Future Research Directions and Emerging Challenges in Methyltris Methylethylketoxime Silane Chemistry
Exploration of Sustainable Synthesis Routes and Green Chemistry Principles for Oxime-Silanes
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. numberanalytics.com For oxime-silanes like Methyltris(methylethylketoxime)silane, this involves developing synthesis routes that are more efficient, use less hazardous materials, and generate minimal waste. nih.gov Traditional synthesis methods often involve multi-step processes with significant solvent use and byproducts. greenchemistry-toolkit.org
Future research is focused on aligning oxime-silane production with the 12 Principles of Green Chemistry. Key areas of exploration include:
Waste Prevention: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. nih.gov A patented method for preparing this compound, for example, aims for continuous production with high conversion and recovery rates to minimize waste. google.com
Use of Renewable Feedstocks and Green Solvents: Research is underway to replace petroleum-derived starting materials with renewable alternatives. greenchemistry-toolkit.org The use of greener solvents, such as alcohols, is being explored for the synthesis of various silanes. nih.gov
Catalysis: The development of novel catalysts is central to greener synthesis. Recent advancements include air- and water-stable cobalt-based catalysts for producing silicon precursors, which operate under mild conditions and can be used in green solvents. nih.govacs.org Catalyst-free synthesis methods for oximes are also an area of interest, as they reduce waste generated from catalyst removal. numberanalytics.com
Energy Efficiency: The adoption of techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. numberanalytics.com
| Green Chemistry Principle | Application in Oxime-Silane Synthesis | Research Focus & Challenges |
|---|---|---|
| Waste Prevention | Developing high-yield, continuous-flow processes. google.com | Optimizing reaction conditions to minimize byproduct formation and improve atom economy. |
| Safer Solvents & Auxiliaries | Replacing traditional organic solvents with aqueous or alcohol-based systems. numberanalytics.comnih.gov | Ensuring silane (B1218182) stability and reactivity in protic solvents. acs.org |
| Design for Energy Efficiency | Employing microwave-assisted or low-temperature catalytic reactions. numberanalytics.comnih.gov | Scaling up energy-efficient methods for industrial production while maintaining cost-effectiveness. |
| Catalysis | Using highly efficient and recyclable catalysts, such as cobalt complexes, to lower activation energy. nih.govacs.org | Developing robust, inexpensive, and non-toxic catalysts that are stable under various reaction conditions. |
| Reduce Derivatives | Designing one-pot synthesis procedures to avoid intermediate isolation and protection/deprotection steps. nih.gov | Controlling selectivity in one-pot reactions to achieve high purity of the final product. acs.org |
Development of Advanced In Situ Characterization Techniques for Real-time Reaction Monitoring
Understanding the reaction kinetics and mechanisms of this compound is crucial for optimizing its performance as a crosslinker. The curing process, which involves hydrolysis and condensation reactions upon exposure to moisture, is complex. scielo.br Advanced in-situ characterization techniques that can monitor these reactions in real-time are essential for gaining deeper insights.
The classical mechanism of silane reactions on surfaces involves hydrolysis to form silanols, which then bond to the substrate and polymerize to form a siloxane (Si-O-Si) network. ethz.ch However, many aspects, such as the degree of polymerization and the role of water, are not fully understood. ethz.ch Real-time monitoring can help elucidate these details.
Emerging research directions include:
Spectroscopic Methods: Techniques like Fourier Transform Infrared (FTIR) Spectroscopy are valuable for tracking the progress of silane-water crosslinking reactions by observing changes in characteristic chemical bonds. researchgate.net For instance, a decrease in the intensity of Si-OH groups and the appearance of Si-O-Si absorption bands can be monitored. mdpi.com
Nuclear Magnetic Resonance (NMR): Solid-state 29Si NMR and 1H NMR are powerful tools for quantifying silanization yield and characterizing the structure of the crosslinked network. nih.gov
Thermal and Mechanical Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) can be used to monitor the physical consequences of the crosslinking reaction, such as changes in glass transition temperature and mechanical modulus, providing indirect but valuable data on reaction progress. nih.govresearchgate.net
| Characterization Technique | Information Obtained | Application in Real-time Monitoring |
|---|---|---|
| Fourier Transform Infrared (FTIR) Spectroscopy | Identifies changes in functional groups (e.g., consumption of Si-OH, formation of Si-O-Si). researchgate.netmdpi.com | Monitors the chemical conversion and kinetics of hydrolysis and condensation reactions. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and quantifies the degree of silanization and crosslinking. nih.gov | Tracks the formation of different silicon species and oligomers during the reaction. |
| Dynamic Mechanical Analysis (DMA) | Measures changes in viscoelastic properties (storage modulus, loss modulus, tan δ) as the material cures. nih.gov | Determines the gel point and follows the development of the crosslinked network's mechanical strength. |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of silane grafted onto a surface by measuring weight loss upon heating. nih.gov | Used for post-reaction analysis to determine final grafting density rather than real-time monitoring. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analyzes volatile byproducts released during the reaction. acs.org | Can be used to monitor the rate of byproduct formation (e.g., methylethylketoxime) as an indicator of the curing reaction rate. |
Integration with Emerging Polymer and Composite Technologies: Synergistic Research
This compound is primarily used as a neutral curing agent for Room-Temperature-Vulcanizing (RTV) silicone sealants. chemicalbook.comroopalproducts.com Its function is to crosslink silanol-terminated polymers, like polydimethylsiloxane (B3030410), in the presence of atmospheric moisture. innospk.comroopalproducts.com This reaction forms a durable, elastic network while releasing the neutral byproduct methylethylketoxime. innospk.com
The future of this compound lies in its synergistic integration with advanced polymers and composites to create materials with enhanced properties. Research is exploring its use beyond traditional sealants:
High-Performance Composites: It acts as a coupling agent to improve the bond between inorganic fillers (like glass or minerals) and organic polymer matrices. silverfernchemical.comhengdasilane.com This enhances mechanical properties and durability, which is critical for reinforced plastics and other composite materials. silverfernchemical.com
Crosslinked Polyethylene (PEX): Silane crosslinking is an economical and environmentally friendly method to improve the thermal and mechanical stability of polyethylene, making it suitable for demanding applications like hot water pipes (B44673) and high-voltage cable insulation. evonik.comthecarycompany.com While vinyl silanes are common, the principles of moisture-curing are directly relevant. scielo.brthecarycompany.com
| Polymer/Composite System | Role of this compound | Synergistic Effect / Improved Property |
|---|---|---|
| RTV Silicone Sealants | Neutral crosslinking agent. chemicalbook.comroopalproducts.com | Forms a durable, elastic seal; avoids corrosion of substrates. innospk.com |
| Reinforced Plastics/Composites | Coupling agent. silverfernchemical.comhengdasilane.com | Enhances adhesion between mineral fillers and polymer matrix, improving mechanical strength. silverfernchemical.com |
| Protective Coatings | Adhesion promoter and crosslinker. silverfernchemical.com | Improves substrate adhesion, weather resistance, and durability. silverfernchemical.com |
| Rubber Formulations | Crosslinking density enhancer. silverfernchemical.com | Improves physical properties and durability of rubber products. silverfernchemical.com |
Addressing Complex Multi-Component System Interactions and Long-Term Stability Research
While this compound enables the creation of robust materials, its performance and stability can be affected by complex interactions within multi-component formulations and by environmental stressors over time. A major challenge is ensuring long-term reliability.
Future research must focus on:
Formulation Stability: Silane solutions can be unstable, especially in the presence of contaminants or other reactive ingredients. For instance, the accumulation of certain metal ions can catalyze the condensation of silanol (B1196071) groups in solution, reducing shelf-life and performance. researchgate.net The pH of a formulation is also critical, as the hydrolysis and condensation of silanes are highly pH-dependent. researchgate.net
Degradation Mechanisms: The long-term stability of the final crosslinked silicone material is crucial. Environmental factors like high temperature, humidity, and chemical exposure can lead to degradation. tudelft.nl This can involve the breakage of the Si-O-Si main chain or the oxidation of methyl side groups, leading to a deterioration of mechanical properties. tudelft.nl Understanding these degradation pathways is essential for developing more durable materials.
Interactions with Other Additives: In complex formulations like modern adhesives or coatings, the silane must coexist with monomers, initiators, pigments, and other additives. There is a risk of deactivation, where the silane reacts prematurely with other components in the mixture, reducing its effectiveness as a crosslinker. researchgate.net For example, mixing silanes with acidic adhesive monomers can decrease their efficacy. researchgate.net
| Challenge Area | Key Influencing Factors | Impact on System | Research Direction |
|---|---|---|---|
| Long-Term Solution Stability | Contamination with metal ions (e.g., Fe3+), pH, water content. researchgate.net | Premature condensation of silanols, leading to solution instability and reduced performance. researchgate.net | Developing stabilized formulations and understanding the role of contaminants. |
| Degradation of Cured Material | Temperature, humidity, UV radiation, chemical exposure. tudelft.nl | Breakage of Si-O-Si backbone, oxidation of side chains, loss of mechanical properties. tudelft.nl | Studying degradation kinetics and developing materials with improved resistance to environmental stressors. |
| Multi-Component Interactions | Presence of acidic monomers, polar compounds, water. researchgate.net | Deactivation of silane functionality, preventing effective crosslinking and adhesion. researchgate.net | Investigating compatibility and reaction pathways in complex mixtures to design stable, all-in-one systems. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Methyltris(methylethylketoxime)silane?
- Methodological Answer : Synthesis typically involves reacting methylsilane derivatives with methylethylketoxime under controlled anhydrous conditions. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm the siloxane backbone structure and oxime ligand coordination. Gas chromatography-mass spectrometry (GC-MS) can verify purity, while elemental analysis ensures stoichiometric ratios align with the molecular formula (C₁₃H₂₇N₃O₃Si) . Physical properties such as melting point (-22°C) and density (0.982 g/cm³) should be validated using differential scanning calorimetry (DSC) and pycnometry, respectively .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its classification as a skin sensitizer (Category 1B) and eye irritant (Category 2), researchers must use personal protective equipment (PPE), including nitrile gloves, goggles, and lab coats. Work should be conducted in a fume hood to minimize inhalation risks. Emergency showers and eye-wash stations must be accessible. Contaminated materials should be disposed of as hazardous waste per local regulations .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., boiling point) for this compound?
- Methodological Answer : Boiling points under reduced pressure (e.g., 110°C at 2 torr) should be cross-validated using calibrated rotary evaporators or vacuum distillation setups. Conflicting data may arise from impurities or measurement techniques; thus, purity verification via GC-MS or HPLC is essential before property determination. Literature comparisons should prioritize peer-reviewed studies over vendor-specific data .
Advanced Research Questions
Q. What experimental strategies are effective for studying the hydrolytic stability of this compound under varying humidity conditions?
- Methodological Answer : Controlled humidity chambers can simulate environmental conditions (e.g., 30–90% relative humidity). Hydrolysis kinetics are monitored via Fourier-transform infrared spectroscopy (FTIR) to track Si–O–N bond degradation. Quantitative analysis of byproducts (e.g., methylethylketoxime) using GC-MS or LC-MS provides mechanistic insights. Parallel studies under inert atmospheres (e.g., nitrogen) isolate moisture-driven degradation pathways .
Q. How can researchers resolve contradictions in toxicological data (e.g., skin sensitization vs. undefined acute toxicity)?
- Methodological Answer : Conduct in vitro assays such as the Local Lymph Node Assay (LLNA) to quantify skin sensitization potential. Acute oral and dermal toxicity can be assessed using OECD Guideline 423 (Acute Toxic Class Method) or 402 (Dermal Absorption). Discrepancies between SDS classifications (e.g., Category 1B sensitization vs. incomplete acute toxicity data ) highlight the need for standardized testing protocols and third-party validation.
Q. What advanced techniques are suitable for probing the coordination chemistry of this compound with transition metals?
- Methodological Answer : X-ray crystallography can elucidate metal-oxime coordination geometries. Spectroscopic methods like electron paramagnetic resonance (EPR) and X-ray absorption spectroscopy (XAS) reveal electronic interactions between the silane and metal centers (e.g., Cu²⁺ or Fe³⁺). Computational modeling (DFT) predicts binding energies and optimizes ligand-metal configurations .
Data Gaps and Methodological Challenges
Q. How should researchers approach the lack of solubility and decomposition temperature data for this compound?
- Methodological Answer : Solubility can be determined via gravimetric analysis in solvents like toluene, THF, or DCM. Thermogravimetric analysis (TGA) under nitrogen or air atmospheres identifies decomposition onset temperatures. Cross-referencing with structurally analogous siloxanes (e.g., vinyltris(methylethylketoxime)silane ) provides provisional estimates while experimental data is collected .
Q. What methodologies validate the environmental fate of this compound in aquatic systems?
- Methodological Answer : Use OECD 308/309 guidelines to assess biodegradation in water-sediment systems. High-resolution mass spectrometry (HRMS) tracks transformation products. Ecotoxicity assays (e.g., Daphnia magna immobilization tests) evaluate acute and chronic impacts. Data gaps in regulatory dossiers (e.g., missing EC50 values ) necessitate proactive testing for comprehensive risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
